tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate
Overview
Description
tert-Butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate: is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its tert-butyl group, carbamimidoylphenyl moiety, and methylcarbamate functionality, which contribute to its reactivity and versatility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate typically involves the reaction of tert-butyl N-methylcarbamate with 4-carbamimidoylphenyl derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce reduced carbamate forms.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds and materials.
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein interactions. It is often used in assays to investigate the binding affinity and specificity of enzymes and proteins.
Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It is studied for its role in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of coatings, adhesives, and polymers, where its unique properties enhance the performance of the final products.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
- tert-Butyl N-(4-carbamimidoylphenyl)-N-ethylcarbamate
- tert-Butyl N-(4-carbamimidoylphenyl)-N-propylcarbamate
- tert-Butyl N-(4-carbamimidoylphenyl)-N-butylcarbamate
Comparison: Compared to similar compounds, tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate is unique due to its specific tert-butyl and methylcarbamate groups. These functional groups confer distinct reactivity and properties, making it suitable for a wide range of applications. The presence of the carbamimidoylphenyl moiety also enhances its binding affinity and specificity in biological assays, distinguishing it from other related compounds.
Properties
IUPAC Name |
tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16(4)10-7-5-9(6-8-10)11(14)15/h5-8H,1-4H3,(H3,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDMYNUWNJIMRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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